6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride is a heterocyclic compound characterized by a unique fusion of thiazole and pyrimidine rings. This compound is part of the thiazolopyrimidine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. It is primarily utilized as a building block for synthesizing more complex heterocyclic compounds and has been investigated for its enzyme inhibition properties.
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride is classified as a heterocyclic organic compound. Its structure features a thiazole ring fused to a pyrimidine ring, contributing to its unique chemical properties and biological activities.
The synthesis of 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride typically involves cyclization reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones or chloroacetic acid in solvents like 1,2-dichloroethane.
The synthesis process can be optimized for industrial production using continuous flow reactors to enhance yield and purity. Reaction conditions are carefully controlled to minimize by-products, with purification techniques such as recrystallization or chromatography employed to isolate the final product.
The structural formula of 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride can be represented as follows:
The compound exhibits a thiazole ring fused to a pyrimidine structure with an acetic acid moiety attached at the nitrogen position.
The compound possesses significant structural features that influence its reactivity and biological activity. The presence of the thiazole and pyrimidine rings enhances its potential as an enzyme inhibitor.
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride is involved in various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazolopyrimidine ring under acidic or basic conditions .
Common reagents used in these reactions include:
The mechanism of action for 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride primarily involves its role as an enzyme inhibitor. The specific interactions at the molecular level can lead to alterations in biochemical pathways relevant to various diseases. This compound has been explored for its potential antiviral and anticancer properties due to its ability to modulate enzyme activity effectively .
The physical properties of 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride include:
Chemical properties include:
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride has several scientific applications:
This compound's unique structural features make it a valuable candidate for further research in pharmacology and medicinal chemistry.
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride is a bicyclic heterocyclic compound featuring fused five- and six-membered rings. Its core structure belongs to the thiazolopyrimidine family, characterized by a thiazole ring (containing sulfur and nitrogen) condensed with a dihydropyrimidine ring (containing two nitrogen atoms). The bicyclic system is defined as 5,6-dihydro-5H-thiazolo[3,2-a]pyrimidine, indicating partial saturation at the 5,6,7-positions and a bridgehead nitrogen atom shared between the rings. The acetic acid moiety at C3 and hydrochloride salt further classify it as a carboxyalkyl-substituted heterocyclic derivative and an ionic crystalline solid, respectively [1] [4] [10].
Table 1: Hierarchical Classification of the Compound
Classification Level | Description |
---|---|
Core Bicyclic System | Thiazolo[3,2-a]pyrimidine |
Saturation | 6,7-Dihydro-5H- (Partially saturated pyrimidine ring) |
C3 Substituent | -CH₂COOH (Acetic acid group) |
Salt Form | Hydrochloride (Ionic crystalline solid) |
Molecular Formula | C₈H₁₁ClN₂O₂S |
The systematic IUPAC name 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride reflects:
Isomerism in this scaffold arises from:
Table 2: NMR Data Confirming 5H Isomerism
Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
C2-H | 7.15–7.30 (singlet) | Thiazole C2 proton |
C5-H | ~6.40 (multiplet) | Methine proton |
C2 (Carbon) | 113.00–114.60 | Characteristic for 5H isomer |
N-CH₂ (C6/C7) | 2.80–3.20 (m, 4H) | Methylene protons |
The thiazolo[3,2-a]pyrimidine core shares bioisosteric relationships with purines and triazolopyrimidines but exhibits distinct electronic and steric profiles:
Pharmacological relevance: Both scaffolds inhibit topoisomerase II (Topo II), but thiazolopyrimidines show superior DNA intercalation due to extended planarity [3] [6].
vs. Triazolo[4,3-a]pyrimidines:
Conformational rigidity: The C-S bond in thiazolopyrimidines (1.70–1.75 Å) is longer than C-N bonds in triazolopyrimidines (1.32–1.37 Å), enhancing torsional flexibility for enzyme binding [8] [9].
vs. Triazolo[1,5-a]pyrimidines:
Table 3: Structural and Pharmacological Comparison of Key Scaffolds
Scaffold | Key Atoms | cLogP* | Topo II IC₅₀ (µM) | Distinct Features |
---|---|---|---|---|
Thiazolo[3,2-a]pyrimidine | S, N₁, N₂ | 1.82 | 0.23–5.6 | Sulfur-enhanced intercalation |
Purine | N₁, N₂, N₃ | -0.45 | 0.18 (Doxorubicin) | Natural DNA mimic |
Triazolo[4,3-a]pyrimidine | N₁, N₂, N₃ | 1.02 | >10 | Reduced membrane permeability |
Triazolo[1,5-a]pyrimidine | N₁, N₂, N₃ | 1.25 | 7.4 | Low DNA groove affinity |
*Calculated using PubChem data
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7